1,2,3-Triaminoguanidine

Energetic materials Gas generation Propellant formulation

1,2,3-Triaminoguanidine (triaminoguanidine, TAG) is a fully hydrazinated guanidine derivative with molecular formula CH₈N₆ and a calculated nitrogen content of approximately 80.7 wt% in its free base form. It is classified as an organonitrogen compound that exists most commonly as a hydrochloride salt (TAG-Cl) or nitrate salt (TAGN) for practical handling, as the free base is a colorless solid with a melting range of 112–120 °C and limited shelf stability.

Molecular Formula CH8N6
Molecular Weight 104.12 g/mol
CAS No. 2203-24-9
Cat. No. B12136214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triaminoguanidine
CAS2203-24-9
Molecular FormulaCH8N6
Molecular Weight104.12 g/mol
Structural Identifiers
SMILESC(=NN)(NN)NN
InChIInChI=1S/CH8N6/c2-5-1(6-3)7-4/h2-4H2,(H2,5,6,7)
InChIKeyRTZLPSUDDQWQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triaminoguanidine (CAS 2203-24-9): Baseline Identity and Procurement Profile


1,2,3-Triaminoguanidine (triaminoguanidine, TAG) is a fully hydrazinated guanidine derivative with molecular formula CH₈N₆ and a calculated nitrogen content of approximately 80.7 wt% in its free base form [1]. It is classified as an organonitrogen compound that exists most commonly as a hydrochloride salt (TAG-Cl) or nitrate salt (TAGN) for practical handling, as the free base is a colorless solid with a melting range of 112–120 °C and limited shelf stability [2]. The molecule presents three terminal –NH₂ groups and a central guanidine core, providing a C₃-symmetric, nitrogen-dense scaffold that underpins its differentiated utility in high-nitrogen-content energetic materials, as a ligand platform for multinuclear metal complexes, and as a synthetic intermediate for triazole and tetrazine derivatives [3].

Why 1,2,3-Triaminoguanidine Cannot Be Swapped with Aminoguanidine or Diaminoguanidine


Generic substitution among aminoguanidine congeners fails because each additional –NH₂ substituent on the guanidine core simultaneously alters nitrogen density, thermal stability, acid–base behavior, and metal-coordination geometry. Moving from aminoguanidine (one –NH₂) to diaminoguanidine (two –NH₂) to triaminoguanidine (three –NH₂) is not a linear titration: the thermal decomposition peak temperature of the corresponding 3,6-bis-nitroguanyl-1,2,4,5-tetrazine (DNGTz) salts drops sharply from 239.3 °C (guanidine) → ~214 °C (aminoguanidine) → ~194 °C (diaminoguanidine) → ~188 °C (triaminoguanidine), accompanied by an accelerating exothermic decomposition rate [1]. This means an energetic formulation built for TAG-derived components cannot be substituted with DAG or AG without compromising thermal safety margins and burn-rate profiles. Similarly, the free base nitrogen content climbs from ~71.2 wt% (guanidine) to ~75.6 wt% (aminoguanidine) to ~78.6 wt% (diaminoguanidine) to ~80.7 wt% (triaminoguanidine), a difference that translates into measurable gas yield advantages in propellant and gas-generating applications [2]. Procuring the wrong guanidine congener therefore risks both performance deficits and safety non-compliance.

Quantitative Differentiation Evidence for 1,2,3-Triaminoguanidine vs. Closest Comparators


Nitrogen Content: Triaminoguanidine Free Base vs. Guanidine, Aminoguanidine, and Diaminoguanidine

1,2,3-Triaminoguanidine (CH₈N₆, MW 104.12) delivers a calculated nitrogen content of 80.7 wt%, exceeding that of guanidine (CH₅N₃, 71.2 wt%), aminoguanidine (CH₆N₄, 75.6 wt%), and diaminoguanidine (CH₇N₅, 78.6 wt%) [1]. Among commercially available industrial energetic polymers, the triaminoguanidine-glyoxal polymer (TAGP) also exhibits higher nitrogen content than glycidyl azide polymer (GAP, ~42.8 wt%), poly-NIMMO, and poly-GLYN [2]. Higher nitrogen content directly correlates with increased gas yield per unit mass in gas-generating and propellant applications [3].

Energetic materials Gas generation Propellant formulation

Thermal Stability Ordering: Triaminoguanidine-DNGTz vs. Diaminoguanidine-DNGTz vs. Aminoguanidine-DNGTz

In a series of guanidine-derived salts of 3,6-bis-nitroguanyl-1,2,4,5-tetrazine (DNGTz), the decomposition peak temperature (Tp) decreases systematically as the number of amino substituents increases: G₂DNGTz (guanidine, salt 1) Tp ≈ 239.3 °C; AG₂DNGTz (aminoguanidine, salt 2) Tp ≈ 213.5 °C; DAG₂DNGTz (diaminoguanidine, salt 3) Tp ≈ 194.2 °C; TAG₂DNGTz (triaminoguanidine, salt 4) Tp ≈ 188.4 °C [1]. The thermal safety hierarchy (1 > 2 > 3 ≈ 4) confirms that triaminoguanidine-based salts are thermally less stable than their diaminoguanidine and aminoguanidine counterparts, but their accelerated decomposition is advantageous in applications requiring rapid gas generation or fast burn rates [2].

Thermal safety Energetic salts DSC decomposition kinetics

Insensitivity and Detonation Performance: TAGP Polymer vs. Glycidyl Azide Polymer (GAP)

The triaminoguanidine-glyoxal polymer (TAGP) exhibits simultaneously lower impact sensitivity (Im = 71.7 J) and higher friction insensitivity (>352.8 N) than conventional energetic polymers, while its calculated detonation velocity (VoD = 6657 m·s⁻¹) significantly exceeds that of glycidyl azide polymer (GAP, VoD = 5041 m·s⁻¹) [1]. TAGP also shows a decomposition temperature (Td) comparable to GAP (~200 °C) and poly-GLYN (~204 °C), meaning the insensitivity gain does not come at the cost of thermal robustness [2]. The impact energy of TAGP (71.7 J) contrasts sharply with RDX (8.5 J), representing an ~8.4-fold improvement in drop-weight safety [3].

Insensitive munitions Energetic polymers Detonation velocity Impact sensitivity

Synthesis Yield and Scalability: Triaminoguanidine Hydrochloride (TAG-Cl) Patent Route

A patent method for preparing triaminoguanidine hydrochloride via reaction of cyanogen chloride with hydrazine in aqueous solution at ≤30 °C achieves a reported yield of 78.2% of white crystalline product with a melting point of 234–236 °C [1]. An alternative route using guanidine nitrate and hydrazine hydrate with free nitrate ion supplementation is described as increasing yield of triaminoguanidine nitrate (TAGN) [2]. While these yields are moderate, the patent literature emphasizes that triaminoguanidine hydrochloride can be obtained economically at scale, with the C₃-symmetric TAG platform enabling divergent functionalization toward tris(acylamino)guanidines, tris-imines, and triazole derivatives without protecting-group strategies [3]. No direct comparative yield data versus diaminoguanidine or aminoguanidine hydrochloride synthesis are available from the same patent families, so this evidence is class-level.

Process chemistry Scale-up Precursor manufacturing

Catalytic Scaffold Distinctiveness: Triaminoguanidine-Based μ₃-Ligand Complexes vs. Mono- and Di-aminoguanidine Complexes

Triaminoguanidine condenses with three equivalents of salicylaldehyde derivatives to form C₃-symmetric tris(2-hydroxybenzylidene)-triaminoguanidinium ligands that bind metal ions in μ₃-bridging modes, enabling the isolation of trinuclear [VⱽO₂]₃(L) complexes with permanent microporosity confirmed by BET analysis and single-crystal X-ray diffraction [1]. These triaminoguanidine-derived complexes catalyze the multicomponent synthesis of 2-amino-3-cyano-4H-pyrans and 4H-chromenes, important pharmaceutical intermediates, under mild conditions [2]. In contrast, monoaminoguanidine and diaminoguanidine Schiff bases form only mononuclear or dinuclear complexes without the three-dimensional porosity and multimetallic cooperativity afforded by the triply-bridging TAG platform [3]. Direct quantitative turnover number/frequency comparisons versus diaminoguanidine-based catalysts are not reported in the same study, so this evidence is designated as supporting.

Catalysis Vanadium complexes Metal-organic frameworks Green synthesis

Mutagenicity and Toxicological Risk Flagging: TAGN vs. RDX

Triaminoguanidine nitrate (TAGN) was found mutagenic in in vitro assays (Ames test and DNA damage in mammalian cells) without requiring metabolic activation, indicating direct genetic activity [1]. In contrast, hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a widely used energetic material, shows a different toxicological profile with neurobehavioral effects and liver toxicity but lower direct mutagenic potency in standard Ames assays [2]. A follow-on study of triaminoguanidinium-1-methyl-5-nitriminotetrazolate (TAG-MNT) showed weak mutagenicity only at the limit concentration of 2 g/L and cytotoxicity at ≥250 mg/L, suggesting that salt counterion selection modulates the toxicological risk of TAG-based materials [3]. Procurement safety assessments must therefore consider salt-specific toxicology rather than extrapolating from the cation alone.

Occupational safety Mutagenicity Energetic material toxicity

Procurement-Driven Application Scenarios for 1,2,3-Triaminoguanidine and Its Salts


Insensitive Munition-Compliant Energetic Binder (TAGP)

For solid propellant and explosive formulations requiring NATO STANAG 4439 insensitivity compliance, the triaminoguanidine-glyoxal polymer (TAGP) provides a detonation velocity of 6657 m·s⁻¹—32% higher than GAP (5041 m·s⁻¹)—with impact sensitivity of 71.7 J (8.4× safer than RDX) and friction insensitivity exceeding 352.8 N [1]. Procurement specification should require BAM impact and friction data per lot, as these values are critical for IM certification.

High-Yield Gas-Generating Agent for Airbag Inflators (TAGN or TAG₂DNGTz)

Triaminoguanidine nitrate (TAGN) and triaminoguanidine-DNGTz salt (TAG₂DNGTz) offer the highest nitrogen density and fastest decomposition rate in the guanidine salt series, with DSC peak decomposition temperatures of ~188 °C [2]. This suits airbag inflator designs where rapid, low-temperature gas evolution is required. The cytotoxicity of TAG₂DNGTz is slight (MTT assay, L929 fibroblasts, 0.125 mg·mL⁻¹), supporting toxicological acceptability for enclosed pyrotechnic applications [3].

Trinuclear Metal-Organic Framework Catalyst Precursor

Tris(2-hydroxybenzylidene)-triaminoguanidinium chloride serves as a C₃-symmetric pro-ligand for synthesizing trinuclear vanadium(V) dioxo complexes with permanent microporosity, catalytically active in 2-amino-3-cyano-4H-pyran and 4H-chromene synthesis under green conditions [4]. Procurement of the hydrochloride salt (TAG-Cl, CAS 5329-29-3) with purity ≥98% is recommended for reproducible MOF synthesis; BET verification of porosity is recommended as a batch quality criterion.

Toxicologically Screened Energetic Component (TAG-MNT) for Reduced Occupational Hazard

For applications where worker exposure risk must be minimized, triaminoguanidinium-1-methyl-5-nitriminotetrazolate (TAG-MNT) offers attenuated mutagenicity relative to TAGN—weak Ames response only at 2 g/L and cytotoxicity threshold at 250 mg/L—while retaining energetic performance [5]. Procurement should specify Ames assay certification and heavy-metal limits, and users should implement standard particulate and ventilation controls.

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